molecular formula C16H18N2O4S B5410951 2-methoxy-N-methyl-5-[methyl(phenyl)sulfamoyl]benzamide

2-methoxy-N-methyl-5-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B5410951
M. Wt: 334.4 g/mol
InChI Key: RCJGOPADRZVCJO-UHFFFAOYSA-N
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Description

2-methoxy-N-methyl-5-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound with a unique structure that includes a methoxy group, a methyl group, and a sulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-methyl-5-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core One common method involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylamine to produce N-methyl-2-methoxybenzamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-methyl-5-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfamoyl group can be reduced to a sulfonamide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-hydroxy-N-methyl-5-[methyl(phenyl)sulfamoyl]benzamide, while reduction of the sulfamoyl group can produce 2-methoxy-N-methyl-5-(phenylsulfonamide)benzamide.

Scientific Research Applications

2-methoxy-N-methyl-5-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-methyl-5-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The methoxy and sulfamoyl groups can form hydrogen bonds with proteins, affecting their function. The compound may also interact with enzymes, inhibiting or activating their activity through binding to the active site or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-methylbenzamide: Lacks the sulfamoyl group, making it less versatile in terms of chemical reactivity.

    N-methyl-5-[methyl(phenyl)sulfamoyl]benzamide: Lacks the methoxy group, which may affect its ability to form hydrogen bonds.

    2-methoxy-5-[methyl(phenyl)sulfamoyl]benzamide: Lacks the N-methyl group, potentially altering its biological activity.

Uniqueness

2-methoxy-N-methyl-5-[methyl(phenyl)sulfamoyl]benzamide is unique due to the presence of all three functional groups (methoxy, N-methyl, and sulfamoyl) on the benzamide core. This combination of groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methoxy-N-methyl-5-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-17-16(19)14-11-13(9-10-15(14)22-3)23(20,21)18(2)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJGOPADRZVCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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